N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group and a pyrimidine ring substituted with ethoxy groups
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of N-(2,4-diethoxypyrimidin-5-yl)pyridine-3-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound has a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . This structure allows it to form strong N–H⋯O hydrogen bonds with its targets .
Biochemical Pathways
It is known that the compound can interact with various biochemical processes due to its ability to form strong hydrogen bonds .
Result of Action
It is known that the compound can form strong hydrogen bonds, which may influence its interactions with cellular targets .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound’s structure allows it to form strong hydrogen bonds, which may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE typically involves the condensation of 2,4-diethoxypyrimidine-5-carboxylic acid with pyridine-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of pyridine carboxamides with reduced functional groups.
Substitution: Formation of pyridine carboxamides with substituted functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features but different functional groups.
Pyridine carbothioamides: Compounds with a similar pyridine core but different substituents on the carboxamide group.
Uniqueness
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE is unique due to the presence of ethoxy groups on the pyrimidine ring, which can enhance its solubility and potentially improve its biological activity compared to other pyridine carboxamides .
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-6-5-7-15-8-10/h5-9H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWVUSCKKJOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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